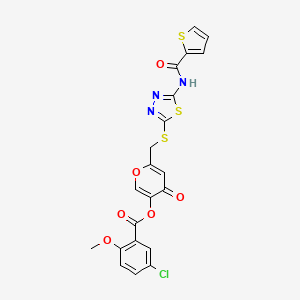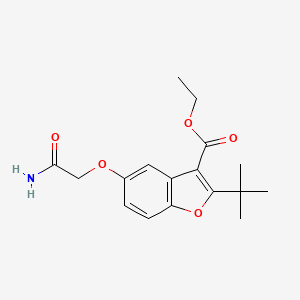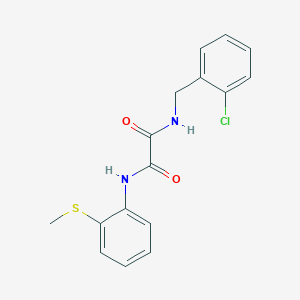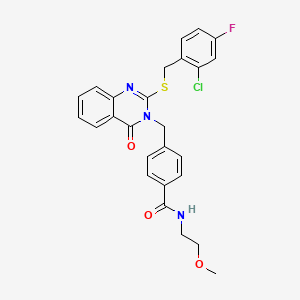![molecular formula C21H23N3O2S2 B2889345 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252896-04-0](/img/structure/B2889345.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components including a 2,3-dihydro-1H-indole, a thieno[3,2-d]pyrimidin-4(3H)-one, and a sulfanyl group. The 2,3-dihydro-1H-indole is a type of indole that has been reduced at the 2 and 3 positions . Thieno[3,2-d]pyrimidin-4(3H)-one is a type of thienopyrimidinone, which is a class of compounds containing a thiophene ring fused to a pyrimidinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,3-dihydro-1H-indole and thieno[3,2-d]pyrimidin-4(3H)-one components separately, followed by their coupling . The sulfanyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 2,3-dihydro-1H-indole and thieno[3,2-d]pyrimidin-4(3H)-one components would contribute to the rigidity of the molecule, while the sulfanyl group would add a polar character .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfanyl group. The 2,3-dihydro-1H-indole could potentially undergo electrophilic substitution reactions, while the thieno[3,2-d]pyrimidin-4(3H)-one might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For instance, the presence of the sulfanyl group could increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and various derivatives incorporating the 5-bromobenzofuran-2-yl moiety, as reported by Abdelriheem et al. (2015), highlights the diverse synthetic routes available for constructing complex heterocyclic systems related to the compound of interest (Abdelriheem, Ahmad, & Abdelhamid, 2015). These synthetic methodologies are crucial for developing novel compounds with potential scientific and medicinal applications.
Biological Activity
Studies on thienopyrimidine and thiazolidinone derivatives, as explored by Saundane et al. (2012), demonstrate significant antioxidant and antimicrobial activities. These findings suggest a potential avenue for the development of new therapeutic agents based on the thieno[3,2-d]pyrimidine scaffold, which shares structural similarity with the compound (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Anticancer Potential
The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity, as investigated by Hafez and El-Gazzar (2017), provide insights into the potential anticancer applications of compounds within this chemical class. Their research showed that several newly synthesized compounds displayed potent anticancer activity against various human cancer cell lines, hinting at the therapeutic potential of thieno[3,2-d]pyrimidine derivatives (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Activities
Further research into thienopyrimidinones and their derivatives, such as the work by Srivastava and Das (2009), reveals their antimicrobial and anti-inflammatory activities. This suggests that compounds structurally related to 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one could have significant value in developing new treatments for infections and inflammation (Srivastava & Das, 2009).
Dual Inhibitory Activities
Gangjee et al. (2008) synthesized compounds based on the thieno[2,3-d]pyrimidine scaffold that exhibit potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell proliferation. This research underscores the potential of thieno[2,3-d]pyrimidine derivatives in the development of dual-targeted therapies for cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. Given the known activities of compounds containing similar structural components, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
The compound, also known as F6609-0569, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that F6609-0569 may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that F6609-0569 may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that F6609-0569 may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that F6609-0569 may have various molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-14(2)7-10-24-20(26)19-16(9-12-27-19)22-21(24)28-13-18(25)23-11-8-15-5-3-4-6-17(15)23/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNMHPBGZBFQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)


![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

